2-Bromovinyl ethyl ether

Catalog No.
S14228478
CAS No.
M.F
C4H7BrO
M. Wt
151.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromovinyl ethyl ether

Product Name

2-Bromovinyl ethyl ether

IUPAC Name

1-bromo-2-ethoxyethene

Molecular Formula

C4H7BrO

Molecular Weight

151.00 g/mol

InChI

InChI=1S/C4H7BrO/c1-2-6-4-3-5/h3-4H,2H2,1H3

InChI Key

BCFCTTHZFYZOHT-UHFFFAOYSA-N

Canonical SMILES

CCOC=CBr

2-Bromovinyl ethyl ether, also known as (Z)-1-bromo-2-ethoxyethene, is an organic compound characterized by the presence of a bromine atom and an ethoxy group attached to a vinyl group. This compound is a colorless liquid with a molecular formula of C4_4H9_9BrO and a molar mass of approximately 151.02 g/mol. Its structure consists of a double bond between the first and second carbon atoms, with the bromine atom at the first position and the ethoxy group at the second position, contributing to its unique reactivity profile .

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, alkoxides, or amines. This reaction typically occurs through an SN2S_N2 mechanism due to the primary nature of the carbon attached to the bromine .
  • Addition Reactions: The double bond in 2-bromovinyl ethyl ether can react with hydrogen halides, halogens, or water, leading to the formation of various products, including dibromo derivatives and alcohols .
  • Oxidation and Reduction: The compound can be oxidized to yield epoxides or reduced to form alkanes. Common reagents include peracids for oxidation and palladium on carbon for reduction .

While specific biological activities of 2-bromovinyl ethyl ether are not extensively documented, compounds containing bromine and vinyl groups often exhibit significant biological properties. For instance, similar compounds have been studied for their potential anti-cancer activity and as intermediates in the synthesis of pharmaceuticals. The presence of the ethoxy group may also influence its solubility and reactivity in biological systems .

The synthesis of 2-bromovinyl ethyl ether typically involves:

  • Bromination of Ethoxyethene: One common method is to add bromine to 2-ethoxyethene in a solvent such as carbon tetrachloride or chloroform under controlled low-temperature conditions to favor the formation of the (Z)-isomer. The reaction can be represented as follows:
    C2H5OCH=CH2+Br2C2H5OCH=CHBr\text{C}_2\text{H}_5\text{OCH}=\text{CH}_2+\text{Br}_2\rightarrow \text{C}_2\text{H}_5\text{OCH}=\text{CHBr}
  • Industrial Methods: In industrial settings, continuous flow reactors may be used for larger-scale production, optimizing yield and purity through advanced reaction conditions and purification techniques such as distillation .

2-Bromovinyl ethyl ether finds applications in several fields:

  • Chemical Synthesis: It serves as an important intermediate in organic synthesis, particularly in creating complex molecules in pharmaceuticals and agrochemicals.
  • Polymer Chemistry: The compound can be utilized in polymerization reactions to produce various polymers with desired properties.
  • Research: It is often used in laboratory settings for studies involving nucleophilic substitutions and addition reactions due to its reactivity .

Interaction studies involving 2-bromovinyl ethyl ether primarily focus on its reactivity with nucleophiles and electrophiles. For instance, its interaction with Grignard reagents has been explored, revealing pathways for alkylation reactions that lead to more complex structures . Additionally, studies on its reactions with acetaldehyde diethyl acetal have shown how it can participate in condensation reactions under specific conditions .

Several compounds share structural similarities with 2-bromovinyl ethyl ether. These include:

Compound NameStructural FeaturesUnique Aspects
(E)-1-bromo-2-ethoxyetheneGeometric isomer differing in spatial arrangementDifferent reactivity profile due to geometry
1-bromo-2-methoxyetheneSimilar structure but with a methoxy groupPotentially different solubility properties
1-chloro-2-ethoxyetheneChlorine atom instead of bromineMay exhibit different reactivity patterns

Uniqueness: What sets 2-bromovinyl ethyl ether apart is its specific geometric configuration and the combination of both bromine and ethoxy groups, which influence its electronic effects and reactivity compared to similar compounds .

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Exact Mass

149.96803 g/mol

Monoisotopic Mass

149.96803 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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